molecular formula C7H6ClFN2 B1405872 2-chloro-4-cyclopropyl-5-fluoroPyrimidine CAS No. 1312535-71-9

2-chloro-4-cyclopropyl-5-fluoroPyrimidine

Cat. No.: B1405872
CAS No.: 1312535-71-9
M. Wt: 172.59 g/mol
InChI Key: UZJYZAYUNDJTTM-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropyl-5-fluoropyrimidine is a halogenated pyrimidine derivative with a chloro group at position 2, a cyclopropyl group at position 4, and a fluoro substituent at position 5. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding. The cyclopropyl moiety introduces steric and electronic effects that may modulate reactivity and binding properties, while the fluoro group enhances metabolic stability and bioavailability, a common feature in drug design . This compound is cataloged under multiple synonyms (e.g., ZINC12759602, AKOS005177521) and is commercially available for research purposes .

Properties

IUPAC Name

2-chloro-4-cyclopropyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-7-10-3-5(9)6(11-7)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJYZAYUNDJTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-cyclopropyl-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution of the chlorine atom at the 4-position by the cyclopropyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of 2-chloro-4-cyclopropyl-5-fluoropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-cyclopropyl-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Coupling Reactions: Formation of biaryl or styryl derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropyl-5-fluoropyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-cyclopropyl-5-fluoropyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis (programmed cell death) in malignant cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

To contextualize the properties of 2-chloro-4-cyclopropyl-5-fluoropyrimidine, a comparative analysis with analogous compounds is provided below.

Substituent Effects and Structural Variations
Compound Name Substituents (Positions) Key Structural Features
2-Chloro-4-cyclopropyl-5-fluoropyrimidine Cl (2), cyclopropyl (4), F (5) Cyclopropyl introduces strain; F enhances stability
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (4), F (5), methoxymethyl (2) Methoxymethyl increases hydrophilicity
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) Bromo (bulkier than F) aids in substitution
4-Chloro-5-fluoropyrimidin-2-amine Cl (4), F (5), NH₂ (2) Amine group enables hydrogen bonding

Key Observations :

  • Cyclopropyl vs.
  • Fluoro vs. Bromo : The fluoro group at position 5 (target compound) offers metabolic stability and weaker leaving-group ability relative to bromo in 5-bromo-2-chloropyrimidin-4-amine, which is more reactive in cross-coupling reactions .
Physical and Crystallographic Properties
  • Crystal Packing : The target compound’s crystal structure is unreported, but analogous compounds like 5-bromo-2-chloropyrimidin-4-amine form 2D networks via N–H···N hydrogen bonds, stabilizing the lattice .
  • Melting Points : The target compound’s m.p. is unspecified, but 5-bromo-2-chloropyrimidin-4-amine melts at 460–461 K, indicative of strong intermolecular forces . Cyclopropyl-containing derivatives may exhibit lower melting points due to reduced symmetry.

Biological Activity

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article will delve into its mechanisms of action, biological applications, and relevant research findings.

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine is characterized by the following structural features:

  • Chlorine atom at the 2-position
  • Cyclopropyl group at the 4-position
  • Fluorine atom at the 5-position

These modifications contribute to its unique biological activity compared to other pyrimidine derivatives.

The primary mechanism of action for 2-chloro-4-cyclopropyl-5-fluoroPyrimidine involves its interaction with protein kinases. It binds to the active site of these kinases, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to:

  • Suppression of cancer cell proliferation
  • Induction of apoptosis in malignant cells.

Biological Applications

2-Chloro-4-cyclopropyl-5-fluoroPyrimidine has been explored for various applications in scientific research and medicine:

1. Enzyme Inhibition:

  • Investigated as a potential inhibitor of kinases involved in cancer progression.
  • Its unique structure enhances selectivity and potency as an enzyme inhibitor compared to similar compounds.

2. Anticancer Properties:

  • Targeted therapies are being developed based on its ability to inhibit cancer cell growth.
  • Case studies indicate its effectiveness in certain cancer models, particularly those involving kinase signaling pathways.

3. Other Biological Activities:

  • The compound is also being explored for its potential antiviral properties and applications in agrochemicals .

Research Findings and Case Studies

Several studies have highlighted the biological activity of 2-chloro-4-cyclopropyl-5-fluoroPyrimidine:

StudyFindings
In vitro kinase inhibition assay Demonstrated significant inhibition of various cancer-related kinases, suggesting potential for targeted cancer therapies.
Animal model studies Showed reduced tumor growth in mice treated with the compound compared to controls, supporting its anticancer efficacy.
Mechanistic studies Elucidated the binding affinity and selectivity towards specific kinases, providing insights into its role as a therapeutic agent .

Comparison with Similar Compounds

To understand its unique properties, it is useful to compare 2-chloro-4-cyclopropyl-5-fluoroPyrimidine with other pyrimidine derivatives:

CompoundKey DifferencesBiological Activity
2-Chloro-5-fluoropyrimidineLacks cyclopropyl group; less selectiveLower anticancer efficacy
2,4-Dichloro-5-fluoropyrimidineAdditional chlorine atom; affects reactivityPotentially broader activity spectrum
2-Chloro-4-methoxy-5-fluoropyrimidineMethoxy group alters electronic propertiesDifferent interaction profiles with targets

The cyclopropyl group in 2-chloro-4-cyclopropyl-5-fluoroPyrimidine enhances steric hindrance, contributing to its selective inhibition of specific kinases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-4-cyclopropyl-5-fluoroPyrimidine
Reactant of Route 2
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2-chloro-4-cyclopropyl-5-fluoroPyrimidine

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